molecular formula C10H10N4O2 B13597399 5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

Cat. No.: B13597399
M. Wt: 218.21 g/mol
InChI Key: AGCPQMVBKUUPEV-UHFFFAOYSA-N
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Description

5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Reduction: 5-(3-methyl-2-aminophenyl)-1H-pyrazol-3-amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The nitro group can undergo reduction or substitution, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-nitrophenol: Similar structure but lacks the pyrazole ring.

    3-Methyl-2-nitrophenol: Another nitrophenol derivative with different substitution patterns.

Uniqueness

5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the nitrophenyl group and the pyrazole ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10N4O2/c1-6-3-2-4-7(10(6)14(15)16)8-5-9(11)13-12-8/h2-5H,1H3,(H3,11,12,13)

InChI Key

AGCPQMVBKUUPEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=NN2)N)[N+](=O)[O-]

Origin of Product

United States

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